![molecular formula C23H20N2O2S B15021536 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,4-dimethylbenzamide](/img/structure/B15021536.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,4-dimethylbenzamide
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Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,4-dimethylbenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,4-dimethylbenzamide typically involves the reaction of 2-aminobenzenethiol with various aldehydes or ketones to form the benzothiazole ring. This is followed by further functionalization to introduce the methoxyphenyl and dimethylbenzamide groups. Common synthetic methods include:
Knoevenagel Condensation: This involves the reaction of 1,3-thiazolidine-2,4-dione with aromatic aldehydes in the presence of a piperidine catalyst.
Microwave Irradiation: This method accelerates the reaction process and improves yields.
One-Pot Multicomponent Reactions: These reactions combine multiple reactants in a single step, simplifying the synthesis process.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,4-dimethylbenzamide can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Piperidine, palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,4-dimethylbenzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, such as antibacterial, antifungal, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Known for its antibacterial and antifungal activities.
Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals and agrochemicals.
2-Phenylbenzothiazole: Exhibits anticancer properties and is used in medicinal chemistry.
Uniqueness
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,4-dimethylbenzamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and dimethylbenzamide groups enhance its solubility and reactivity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C23H20N2O2S |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,4-dimethylbenzamide |
InChI |
InChI=1S/C23H20N2O2S/c1-14-8-10-17(15(2)12-14)22(26)24-19-13-16(9-11-20(19)27-3)23-25-18-6-4-5-7-21(18)28-23/h4-13H,1-3H3,(H,24,26) |
InChI Key |
UQSXCYIIFDZNBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)OC)C |
Origin of Product |
United States |
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